molecular formula C10H14O2 B1362506 2-(3,4-Dimethylphenoxy)ethanol CAS No. 34221-43-7

2-(3,4-Dimethylphenoxy)ethanol

Cat. No. B1362506
CAS RN: 34221-43-7
M. Wt: 166.22 g/mol
InChI Key: CUNKIUSAFDPIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenoxy)ethanol is a chemical compound with the molecular formula C10H14O2 . It is used in scientific research and acts as a solvent, facilitating efficient extraction and purification processes.


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenoxy)ethanol consists of a phenol group (a benzene ring with an attached hydroxyl group) that is substituted at the 3 and 4 positions with methyl groups. An ethoxy group is attached to the phenol group .


Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenoxy)ethanol has a molecular weight of 166.22 g/mol . Other properties such as its boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Lignin Model Compounds Oxidation : The kinetics of oxidation of lignin model compounds, including 1-(3,4-Dimethoxyphenyl)ethanol, by chlorine dioxide were investigated, showing the coexistence of chlorination and oxidizing reactions. This research has implications for addressing environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).

  • Mechanism of β-O-4 Bond Cleavage : A study on the detailed reaction mechanism of a C6-C2 dimeric non-phenolic β-O-4 type lignin model compound, including 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, under acidolysis conditions, provided insights into the molecular processes involved in lignin breakdown (Yokoyama & Matsumoto, 2010).

  • Antibacterial and Enzyme Inhibition Studies : Research on N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide, synthesized using 2,4-Dimethylphenol as a precursor, revealed its potential antibacterial and anti-enzymatic activities, highlighting the chemical's relevance in medical and biochemical applications (Aziz‐ur‐Rehman et al., 2014).

  • Oxirane Intermediate in Pyrolytic Cleavage of Lignin : A study on the pyrolysis of 3,4-dimethoxyphenyloxirane suggested its role as a potential intermediate in the pyrolysis of lignocellulosics, contributing to the understanding of the thermal degradation of lignin (Kuroda, 1995).

  • Catalyzed Oxidation of Lignin Model Compounds : Research on the catalyzed oxidation of lignin model compounds by a manganese complex showed significant oxidation by hydrogen peroxide, providing insights into potential applications in industrial and environmental chemistry (Cui et al., 1999).

  • Rotational Dynamics of Nondipolar Probes in Ethanols : A study investigated the rotational dynamics of nondipolar probes in ethanol, revealing how the strength of the solute–solvent hydrogen bond affects molecular rotation, which is important for understanding molecular interactions in solutions (Dutt & Ghanty, 2003).

  • Hydrogen Production for Fuel Cell Applications : Research on dimethyl ether and water–ethanol mixtures explored their potential as sources of hydrogen for fuel cell applications, highlighting the role of these compounds in renewable energy technologies (Badmaev & Snytnikov, 2008).

  • Polymerization and Cyclization of Dimethyldiethoxysilane : An investigation into the polymerization and cyclization of Dimethyldiethoxysilane under acid-catalyzed conditions, using ethanol in the reaction, provided valuable insights into the synthesis of functional silicate networks (Zhang et al., 2003).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNKIUSAFDPIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307319
Record name 2-(3,4-dimethyl-phenoxy)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenoxy)ethanol

CAS RN

34221-43-7
Record name NSC190716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-dimethyl-phenoxy)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethylphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethylphenoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethylphenoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dimethylphenoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dimethylphenoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dimethylphenoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.